(+)-Plicamine

Description

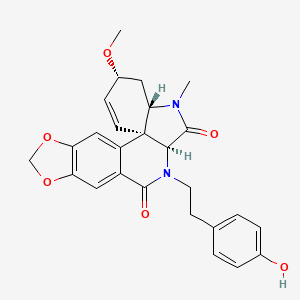

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H26N2O6 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

(1S,13S,16S,18R)-12-[2-(4-hydroxyphenyl)ethyl]-18-methoxy-15-methyl-5,7-dioxa-12,15-diazapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraene-11,14-dione |

InChI |

InChI=1S/C26H26N2O6/c1-27-22-11-17(32-2)7-9-26(22)19-13-21-20(33-14-34-21)12-18(19)24(30)28(23(26)25(27)31)10-8-15-3-5-16(29)6-4-15/h3-7,9,12-13,17,22-23,29H,8,10-11,14H2,1-2H3/t17-,22-,23+,26-/m0/s1 |

InChI Key |

SWPVBBHHDCMHLN-IRJLPVGZSA-N |

SMILES |

CN1C2CC(C=CC23C(C1=O)N(C(=O)C4=CC5=C(C=C34)OCO5)CCC6=CC=C(C=C6)O)OC |

Isomeric SMILES |

CN1[C@H]2C[C@H](C=C[C@@]23[C@@H](C1=O)N(C(=O)C4=CC5=C(C=C34)OCO5)CCC6=CC=C(C=C6)O)OC |

Canonical SMILES |

CN1C2CC(C=CC23C(C1=O)N(C(=O)C4=CC5=C(C=C34)OCO5)CCC6=CC=C(C=C6)O)OC |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Determination

The structural assignment of (+)-Plicamine was accomplished through the synergistic application of sophisticated spectroscopic methods and was ultimately confirmed by total synthesis. These approaches provided unambiguous evidence for its elemental composition, atom-to-atom connectivity, and precise spatial arrangement.

Advanced Spectroscopic Methodologies

The cornerstone of the structural elucidation of plicamine and its analogues is nuclear magnetic resonance (NMR) spectroscopy, complemented by high-resolution mass spectrometry. nih.gov These methods collectively enabled chemists to piece together the complex molecular puzzle.

One-dimensional (1D) NMR spectroscopy provides the initial, fundamental information regarding the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound reveals the number of distinct proton environments and their electronic surroundings. Key signals in the aromatic region confirm the presence of substituted benzene (B151609) rings, while resonances in the aliphatic region correspond to the protons on the saturated and heterocyclic rings. The integration of these signals provides a count of the protons in each environment, and their splitting patterns (multiplicity) offer initial clues about adjacent protons.

The ¹³C NMR spectrum is equally vital, indicating the number of chemically non-equivalent carbon atoms. The chemical shifts distinguish between sp²-hybridized carbons of the aromatic rings and carbonyl groups and the sp³-hybridized carbons that form the saturated core of the molecule.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Aromatic Protons | (Not available in search results) | (Not available in search results) | (Not available in search results) |

| Aliphatic Protons | (Not available in search results) | (Not available in search results) | (Not available in search results) |

| Methoxy (B1213986) Protons | (Not available in search results) | (Not available in search results) | (Not available in search results) |

Note: Specific peak assignments and values are detailed in the primary literature from the total synthesis by Ley and co-workers. researchgate.netnih.gov

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| Carbonyl Carbons | (Not available in search results) |

| Aromatic Carbons | (Not available in search results) |

| Spiro Carbon | (Not available in search results) |

| Aliphatic Carbons | (Not available in search results) |

| Methoxy Carbon | (Not available in search results) |

Note: Specific peak assignments and values are detailed in the primary literature from the total synthesis by Ley and co-workers. researchgate.netnih.gov

Two-dimensional (2D) NMR experiments were indispensable for assembling the complete connectivity map of this compound. nih.gov

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment was used to identify protons that are coupled to each other, typically through two or three bonds. This allowed for the tracing of proton networks within individual rings and side chains of the molecule, establishing spin systems and confirming the connectivity between adjacent protons.

Heteronuclear Multiple Quantum Coherence (HMQC/HSQC): The HMQC (or the more modern HSQC) experiment correlates proton signals with the carbon atoms to which they are directly attached. This technique was crucial for unequivocally assigning the ¹³C signals based on the already established proton assignments, linking the two 1D spectra into a cohesive whole.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment was key to assembling the entire molecular framework by revealing correlations between protons and carbons that are separated by two or three bonds. su.ac.th This long-range connectivity information is vital for connecting the individual spin systems identified by COSY. For instance, HMBC correlations link the different rings together and establish the position of quaternary carbons (which have no attached protons) and heteroatoms within the pentacyclic structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise molecular weight of this compound. This technique provides a mass measurement with extremely high accuracy, which allows for the calculation of a unique and unambiguous molecular formula. The experimentally determined mass is compared against the theoretical mass of potential formulas, and a match within a very narrow tolerance (typically <5 ppm) confirms the elemental composition. For a related spirocyclic compound, ESI-HRMS data was reported with a calculated value for the protonated molecule [M+H]⁺, confirming its elemental makeup. researchgate.net This step is fundamental to any structural elucidation, as it establishes the exact number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule before NMR analysis begins.

X-ray Crystallographic Analysis for Absolute Configuration Determination

While advanced NMR techniques can define the relative stereochemistry of a molecule, determining its absolute configuration requires a method that can distinguish between a molecule and its non-superimposable mirror image (enantiomer). Single-crystal X-ray crystallography is the definitive method for this purpose. For new plicamine-type alkaloids closely related to this compound, their absolute configurations have been unequivocally confirmed by single-crystal X-ray diffraction analysis.

In the case of this compound itself, its absolute configuration was definitively established through its total synthesis. The synthesis reported in 2002 by Ley and co-workers commenced from the commercially available, enantiomerically pure amino acid, L-4-hydroxyphenylglycine. su.ac.th Because the stereocenter of the starting material was of a known, absolute configuration, and the subsequent chemical reactions proceeded with predictable stereochemical outcomes, the final synthetic product, this compound, was formed with a defined absolute stereochemistry. The positive specific rotation of the synthetic material matched that of the natural product, confirming the structure as this compound.

Elucidation of the Pentacyclic Core Structure and Spirocyclic System

The detailed analysis of 1D and 2D NMR data allowed for the complete mapping of the unique and complex skeleton of this compound. su.ac.th The structure was determined to be a pentacyclic core. su.ac.th This core is composed of a dihydroisoquinolinone moiety (the A and B rings) fused to a tetrahydro-oxindole system (the C and D rings). su.ac.th

A defining feature of this architecture is the presence of a 6,6-spirocyclic system, where the B and D rings are joined through a single, shared quaternary carbon atom. su.ac.th This spirocyclic junction is a point of significant structural rigidity and is a key characteristic of the plicamine family of alkaloids. The comprehensive spectroscopic analysis successfully identified this spiro center and established its connectivity to the surrounding rings, completing the elucidation of the intricate molecular structure. su.ac.th

Biosynthetic Pathway Analysis of + Plicamine

Precursor Integration and Early Pathway Steps

The biosynthesis of all Amaryllidaceae alkaloids, including (+)-Plicamine, commences with the integration of two primary aromatic amino acid precursors: L-phenylalanine and L-tyrosine. researchgate.netresearchgate.net These fundamental building blocks undergo a series of initial enzymatic modifications to yield the foundational intermediate, norbelladine (B1215549). uqtr.ca

Role of Phenylalanine and Tyrosine Derivatives

L-phenylalanine and L-tyrosine serve as the origin points for the two distinct halves of the norbelladine molecule. researchgate.netnih.govdavuniversity.org L-phenylalanine enters the phenylpropanoid pathway, a widespread metabolic route in plants. mdpi.com Through the action of phenylalanine ammonia-lyase (PAL), trans-cinnamic acid is formed. nih.gov This is followed by hydroxylation steps catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and potentially p-coumarate 3-hydroxylase (C3H), leading to the formation of 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA). mdpi.comnih.govcore.ac.uk

Formation of 4'-O-Methylnorbelladine

The pivotal intermediate, norbelladine, is formed through the condensation of 3,4-dihydroxybenzaldehyde and tyramine (B21549). uqtr.caresearchgate.net This reaction is catalyzed by norbelladine synthase (NBS), which facilitates the formation of a Schiff base intermediate, norcraugsodine. oup.comdoaj.org Subsequently, this intermediate is reduced to norbelladine by noroxomaritidine/norcraugsodine reductase (NR). biorxiv.orgfrontiersin.org

Following its formation, norbelladine undergoes a crucial methylation step. The enzyme norbelladine 4'-O-methyltransferase (N4OMT) catalyzes the transfer of a methyl group to the 4'-hydroxyl group of norbelladine, yielding 4'-O-methylnorbelladine. nih.govoup.com This methylation is a prerequisite for the subsequent oxidative phenol (B47542) coupling reactions that lead to the diverse array of Amaryllidaceae alkaloid skeletons. oup.comptbioch.edu.pl

Key Enzymatic Transformations and Intermediates

The conversion of 4'-O-methylnorbelladine into the complex structure of this compound involves a series of sophisticated enzymatic reactions. These transformations include the formation of key bonds and rearrangements of the carbon skeleton, orchestrated by specific classes of enzymes.

Norbelladine Synthase (NBS) and Noroxomaritidine/Norcraugsodine Reductases

As previously mentioned, Norbelladine Synthase (NBS) plays a critical role in the initial condensation of tyramine and 3,4-dihydroxybenzaldehyde to form the Schiff base intermediate, norcraugsodine. researchgate.netdoaj.orgjst.go.jp The subsequent reduction of this intermediate to norbelladine is carried out by Noroxomaritidine/Norcraugsodine Reductases (NRs). biorxiv.orgjst.go.jp While NBS initiates the formation of the core structure, the cooperative action with NR is essential for the efficient production of norbelladine, the central precursor for all Amaryllidaceae alkaloids. researchgate.netjst.go.jp

Cytochrome P450-Mediated Oxidative Phenol Coupling

A key step in the diversification of Amaryllidaceae alkaloids is the intramolecular oxidative coupling of the phenolic rings of 4'-O-methylnorbelladine. This reaction is primarily catalyzed by cytochrome P450 (CYP450) enzymes. mdpi.comcore.ac.ukfrontiersin.org These enzymes are responsible for the regio- and stereoselective formation of C-C and C-O bonds, leading to different alkaloid backbones. oup.comfrontiersin.org In the case of plicamine-type alkaloids, a para-para' oxidative phenolic coupling of 4'-O-methylnorbelladine is proposed to form the initial haemanthamine-type skeleton, which then undergoes further rearrangement. ekb.eg The CYP96T subfamily of cytochrome P450s has been identified as being involved in these crucial phenol coupling reactions. mdpi.comuqtr.ca

Proposed Carbon Skeleton Rearrangements

The biosynthesis of this compound involves a significant rearrangement of the carbon skeleton following the initial oxidative coupling. researchgate.net While the precise enzymatic steps are still under investigation, it is hypothesized that the haemanthamine-type skeleton, formed from the para-para' coupling, undergoes a series of transformations to generate the unique tetracyclic indolo[3,3a-c]isoquinoline core of plicamine. ekb.egresearchgate.netsu.ac.th This rearrangement likely involves bond cleavage and formation to construct the characteristic quaternary carbon center of the plicamine structure. researchgate.netresearchgate.net The complexity of this rearrangement highlights the sophisticated enzymatic machinery that has evolved in Amaryllidaceae plants to produce such structurally diverse alkaloids. thieme-connect.comlibretexts.org

Biogenetic Linkages to Other Amaryllidaceae Alkaloid Subgroups (e.g., Tazettine-type)

The biosynthesis of the diverse range of Amaryllidaceae alkaloids originates from a common precursor, O-methylnorbelladine, which is derived from the amino acids L-phenylalanine and L-tyrosine. scielo.org.mx The immense structural variety within this alkaloid family arises from different patterns of intramolecular phenol-phenol oxidative coupling of this key intermediate. scielo.org.mxscielo.org.mx

Plicamine-type alkaloids, a distinct structural subgroup found in plants such as Galanthus, Cyrthanthus, and Narcissus species, are considered to be biogenetically linked to the tazettine-type skeleton. scielo.org.mxscielo.org.mx This proposed linkage is primarily based on the structural similarities between the two alkaloid subgroups. scielo.org.mxscielo.org.mxresearchgate.net It is hypothesized that plicamine-type alkaloids most likely proceed from tazettine-type compounds through specific biochemical transformations. scielo.org.mxresearchgate.net The formation of the tazettine (B33) skeleton itself results from a para-para' phenol oxidative coupling of the O-methylnorbelladine precursor. scielo.org.mxscielo.org.mx Subsequent carbon skeleton rearrangements are believed to modify the tazettine framework to yield the characteristic structure of plicamine. nih.govresearchgate.net A proposed biosynthetic pathway illustrates this transformation, highlighting the intricate series of reactions that lead to the formation of plicamine-type alkaloids from earlier precursors in the Amaryllidaceae alkaloid pathway. researchgate.netresearchgate.net

Genetic and Enzymatic Studies in Producing Organisms

While the complete biosynthetic pathway for many Amaryllidaceae alkaloids, including this compound, has not been fully elucidated, research into the general pathway provides significant insights into the enzymes and genes involved. researchgate.netmdpi.com The initial, well-studied steps are common to all Amaryllidaceae alkaloids and serve as the foundation for the biosynthesis of the diverse structural types. encyclopedia.pub

The pathway begins with the precursors L-phenylalanine and L-tyrosine. scielo.org.mx Tyramine, derived from tyrosine, condenses with 3,4-dihydroxybenzaldehyde (3,4-DHBA), which is formed from phenylalanine, to produce norbelladine. mdpi.comfrontiersin.org Studies in Narcissus papyraceus and Leucojum aestivum suggest that this crucial condensation and a subsequent reduction are efficiently catalyzed by two interacting enzymes: norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR). frontiersin.org The resulting norbelladine is then methylated to form 4′-O-methylnorbelladine, the central intermediate from which the various alkaloid skeletons diverge. nih.govoup.com This methylation is catalyzed by the enzyme norbelladine 4′-O-methyltransferase (N4OMT). nih.govnih.gov

The divergence into different alkaloid subgroups is determined by the regio- and stereoselective oxidative coupling of 4′-O-methylnorbelladine, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes. encyclopedia.puboup.com The para-para' coupling route leads to the formation of skeletons for tazettine, crinine, haemanthamine, and narciclasine. scielo.org.mxscielo.org.mx As plicamine is derived from the tazettine skeleton, the specific CYP enzymes responsible for this para-para' coupling are critical for its biosynthesis.

Although enzymes specific to the final steps of this compound formation have yet to be characterized, advances in next-generation sequencing have facilitated transcriptomic analyses in producing organisms like Narcissus and Lycoris species. nih.govnih.gov These genomic and transcriptomic approaches are powerful tools for identifying candidate genes that encode the enzymes, such as specific hydroxylases, reductases, and transferases, responsible for the later, specialized steps of alkaloid biosynthesis. nih.gov Organisms known to produce plicamine-type alkaloids include species of the genera Galanthus, Cyrthanthus, Narcissus, and Zephyranthes, making them key targets for such genetic and enzymatic investigations. scielo.org.mxresearchgate.net

Data Tables

Table 1: Key Precursors and Enzymes in the Biosynthetic Pathway Leading to Amaryllidaceae Alkaloid Skeletons

| Component | Type | Role in Pathway | Reference(s) |

| L-Phenylalanine | Precursor | Provides the C6-C1 carbon unit for 3,4-dihydroxybenzaldehyde. | scielo.org.mx |

| L-Tyrosine | Precursor | Provides the C6-C2-N unit for tyramine. | scielo.org.mx |

| Tyramine | Intermediate | Condenses with 3,4-DHBA to form the norbelladine scaffold. | frontiersin.org |

| 3,4-Dihydroxybenzaldehyde (3,4-DHBA) | Intermediate | Condenses with tyramine to form the norbelladine scaffold. | frontiersin.org |

| Norbelladine | Intermediate | The first key alkaloid structure formed. | frontiersin.org |

| 4′-O-Methylnorbelladine | Intermediate | The last common precursor before pathway branches diverge. | nih.govoup.com |

| Norbelladine Synthase (NBS) | Enzyme | Catalyzes the condensation of tyramine and 3,4-DHBA. | frontiersin.org |

| Noroxomaritidine/Norcraugsodine Reductase (NR) | Enzyme | Works with NBS to reduce the Schiff base intermediate to norbelladine. | frontiersin.org |

| Norbelladine 4′-O-methyltransferase (N4OMT) | Enzyme | Catalyzes the methylation of norbelladine. | nih.govnih.gov |

| Cytochrome P450 (CYP) Enzymes | Enzyme Family | Catalyze the critical and diverse phenol-phenol oxidative coupling reactions. | encyclopedia.puboup.com |

Total Synthesis Strategies and Methodologies

Retrosynthetic Disconnections and Fragment Approaches

Retrosynthetic analysis of (+)-Plicamine reveals several possible strategies for its construction. A common approach involves disconnecting the molecule at key junctions to break it down into more manageable, synthetically accessible fragments.

A prevalent strategy, inspired by the proposed biosynthetic pathway, involves a primary disconnection at the spirocyclic quaternary carbon, which is formed in the forward sense by an intramolecular oxidative coupling reaction. researchgate.netsu.ac.th This biomimetic approach simplifies the complex tetracyclic core into a more linear precursor. For instance, the synthesis reported by Ley and coworkers disconnects the spirocyclic C-D ring junction, leading back to a phenolic α-amino acid derivative. durham.ac.uk This precursor is envisioned to be assembled from simpler fragments: a protected L-4-hydroxyphenylglycine derivative, which forms the C-ring and provides the initial stereocenter, and a dihydroisoquinolinone portion, which constitutes the A and B rings. durham.ac.uk

Another innovative approach, developed by Miranda and Mijangos for a formal synthesis of (±)-Plicamine, utilizes a multicomponent reaction strategy. rsc.org Their retrosynthesis disconnects the tetracyclic core via a sequential phenolic dearomatization–intramolecular coupling process. rsc.org This leads back to an α-substituted bisamide precursor, which can be rapidly assembled in a single step using an Ugi four-component reaction (Ugi-4CR). rsc.org The fragments for this reaction are simple and readily available: p-hydroxybenzaldehyde, piperonylamine, a carboxylic acid, and an isocyanide. rsc.org

A third strategy focuses on forming the B-ring as the key step via a palladium-catalyzed α-arylation. su.ac.th This retrosynthetic plan disconnects the bond between the nitrogen atom and the aromatic B-ring, and the bond between the alpha-carbon of the lactam carbonyl and the B-ring. This leads to a chiral dibenzylamino-succinimide intermediate, which can be derived from an L-amino acid like L-asparagine. su.ac.thsu.ac.th

Asymmetric Total Synthesis of this compound

Achieving the correct absolute stereochemistry is a critical challenge in the synthesis of this compound, which contains four stereogenic centers. su.ac.th Syntheses have primarily relied on chiral pool and substrate-controlled methods to install this stereochemistry.

The chiral pool approach leverages naturally occurring enantiopure starting materials, such as amino acids, to introduce the initial stereocenters, from which the subsequent stereochemistry is built. ethz.ch

The first total synthesis of this compound by Ley's group is a prominent example of this strategy. su.ac.th They utilized L-4-hydroxyphenylglycine as the chiral starting material, which already contains one of the required stereocenters and serves as the precursor to the C-ring. su.ac.th This initial, enantiopure building block provides the foundation for the stereocontrolled construction of the rest of the molecule. durham.ac.uk

Other research efforts have also proposed using L-amino acids as the chiral source. One study outlines a synthetic methodology based on using L-asparagine as the chiral starting material to generate a key chiral dibenzylamino-succinimide intermediate. su.ac.thsu.ac.th Similarly, syntheses of related alkaloids have been reported starting from L-serine. su.ac.th These approaches highlight the utility of readily available amino acids in providing the stereochemical information necessary for the asymmetric synthesis of complex alkaloids like this compound. su.ac.th

In substrate-controlled synthesis, the stereochemistry of a center already present in the molecule dictates the stereochemical outcome of subsequent reactions. uwindsor.ca This strategy is fundamental to most asymmetric syntheses of this compound, often in conjunction with a chiral pool starting material.

In the Ley synthesis, after the initial chiral center is established from L-4-hydroxyphenylglycine, it directs the stereochemical course of a crucial conjugate addition step. durham.ac.uk This diastereoselective reaction builds one of the rings and sets another of the key stereocenters with high selectivity, demonstrating effective substrate control. durham.ac.uk The existing chirality in the substrate ensures that the incoming nucleophile adds to a specific face of the molecule, leading to the desired diastereomer. durham.ac.uk

This principle is a cornerstone of asymmetric synthesis, where an enantiopure appendage or an existing stereocenter is used to control the formation of new stereocenters in a defined relative configuration. ethz.chuwindsor.ca

Prominent Synthetic Reactions and Methodologies

The construction of the tetracyclic core of this compound has been achieved through several powerful chemical reactions, with intramolecular oxidative coupling and palladium-catalyzed cyclizations being particularly noteworthy.

Mimicking the proposed biogenetic formation of plicamine-type alkaloids, intramolecular oxidative coupling of electron-rich phenol (B47542) derivatives is a key strategy for constructing the quaternary carbon spirocenter. researchgate.netsu.ac.th

The Ley group famously employed this reaction as the pivotal step in their total synthesis. rsc.org They used a polymer-supported hypervalent iodine reagent, specifically poly(styrene-co-4-(diacetoxyiodo)styrene) {PS-I(OAc)2}, to effect the oxidative spirocyclization of a phenolic precursor. researchgate.netdurham.ac.uk The reaction, performed in a mixture of DCM and 2,2,2-trifluoroethanol, yielded the spirodienone intermediate, which then underwent a stereoselective Michael addition to complete the tetracyclic core. durham.ac.uk

Similarly, Miranda's formal synthesis of (±)-plicamine utilized a one-pot sequential phenolic oxidation and intramolecular coupling process on an Ugi-adduct precursor to rapidly assemble the molecule's core structure. rsc.org These examples underscore the power of oxidative coupling to forge the challenging spiro[isoindoline-pyrrolidine-dione] system of plicamine. su.ac.th

Modern organometallic catalysis offers powerful alternatives for ring construction in alkaloid synthesis. Palladium-catalyzed reactions, in particular, have been applied to the synthesis of the plicamine core.

Intramolecular α-Arylation: The palladium-catalyzed α-arylation of carbonyl compounds is a robust method for forming carbon-carbon bonds. su.ac.th Research has focused on applying this reaction to construct the B-ring of the plicamine skeleton. su.ac.th This strategy involves the intramolecular coupling of an aryl halide with a lactam enolate, catalyzed by a palladium complex, to form the dihydroisoquinolinone (AB ring) system. su.ac.thmdpi.com This approach is a key feature of a proposed synthesis starting from L-asparagine, demonstrating a non-biomimetic route to the core structure. su.ac.th

Dearomatization/Aza-Michael Addition: A highly efficient and modular approach to plicamine analogues has been developed using a palladium-catalyzed intramolecular cascade reaction. rsc.orgkuleuven.be This process begins with an Ugi four-component reaction (Ugi-4CR) to rapidly build a linear precursor. researchgate.net This adduct then undergoes a palladium-catalyzed intramolecular cyclization that proceeds via a cascade of arylative dearomatization followed by an intramolecular aza-Michael addition. rsc.orgresearchgate.net This powerful sequence constructs the complex polycyclic scaffold of plicamine derivatives in a step-economical fashion, allowing for the rapid generation of diverse analogues. rsc.orgpsecommunity.org The mechanism involves the palladium-catalyzed formation of a spirocyclic intermediate, which then undergoes rearrangement and aza-Michael addition to yield the final tetracyclic product. researchgate.net

N-Acyliminium Ion Cyclizations

The use of N-acyliminium ions as electrophilic intermediates is a powerful strategy for the formation of carbon-carbon bonds in the synthesis of nitrogen-containing heterocyclic systems. researchgate.net, arkat-usa.org, nih.gov In the context of this compound synthesis, one proposed strategy envisioned the formation of the D-ring via an N-acyliminium ion cyclization. su.ac.th

This approach typically involves the generation of a reactive N-acyliminium ion from a precursor such as a hydroxylactam. The subsequent intramolecular cyclization, where an electron-rich part of the molecule attacks the electrophilic iminium ion, forges a new ring. scielo.br In a retrosynthetic analysis of plicamine, it was proposed that an advanced hydroxylactam intermediate could serve as the precursor for the N-acyliminium ion, which would then cyclize to construct the D-ring of the pentacyclic core. su.ac.th This strategy highlights a substrate-controlled approach to building the complex framework of the molecule. su.ac.th

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for its ability to form cyclic alkenes, ranging from common 5- to 7-membered rings to large macrocycles. wikipedia.org, organic-chemistry.org The reaction, catalyzed by metal alkylidenes such as Grubbs' or Schrock's catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, typically ethylene. wikipedia.org, nih.gov

For the synthesis of this compound, two distinct routes utilizing RCM have been conceptualized. su.ac.th Although detailed experimental applications for the total synthesis of plicamine via RCM are not extensively documented in the provided results, the strategy is frequently employed for constructing the unsaturated nitrogen heterocycles that form the core of many alkaloids. researchgate.net, nih.gov The general approach would involve synthesizing a diene precursor containing the necessary atoms for one of the rings in the plicamine core. The subsequent RCM reaction would then close the ring, introducing a double bond that could be further functionalized in later steps. nih.gov The versatility and functional group tolerance of modern RCM catalysts make this a viable and attractive, though perhaps underexplored, strategy for accessing the plicamine scaffold. organic-chemistry.org

Photocatalytic Reductive Radical Ipso-Cyclization

A cutting-edge, non-biomimetic approach for constructing the 6,6-spirocyclic core found in plicamine-type alkaloids involves a photocatalytic reductive radical ipso-cyclization. nih.gov, researchgate.net This methodology has been successfully applied in the total synthesis of zephycarinatines, which are structurally related to plicamine. nih.gov, kyoto-u.ac.jp

The key step in this strategy is the stereoselective cyclization initiated by visible-light-mediated photoredox catalysis. researchgate.net A carbon-centered radical is generated from a carboxylic acid precursor, which then undergoes an ipso-cyclization by adding onto an aromatic ring to construct the spirocyclic core. nih.gov, researchgate.net This method operates under mild conditions at room temperature and represents a significant departure from traditional ionic or transition-metal-catalyzed cyclizations. researchgate.net While the reported total syntheses using this method target zephycarinatines, which have an opposite configuration to plicamine, the approach demonstrates a powerful way to forge the challenging quaternary carbon center at the heart of the plicamine scaffold. nih.gov, kyoto-u.ac.jp

Table 1: Key Features of Photocatalytic Reductive Radical Ipso-Cyclization for Plicamine-Type Alkaloids

| Feature | Description | Reference |

| Reaction Type | Reductive Radical Ipso-Cyclization | nih.gov |

| Catalysis | Visible-Light-Mediated Photoredox Catalysis | researchgate.net |

| Key Transformation | Construction of the 6,6-spirocyclic core | researchgate.net |

| Mechanism | Addition of a carbon-centered radical to an aromatic ring | nih.gov |

| Application | Total synthesis of zephycarinatines C and D | researchgate.net, researchgate.net |

Application of Solid-Supported Reagents and Scavengers in Synthesis

A notable and successful total synthesis of this compound was achieved using a strategy heavily reliant on solid-supported reagents and scavengers. researchgate.net, researchgate.net This approach streamlines the synthetic sequence by eliminating the need for traditional purification methods like chromatography after each step. durham.ac.uk

In this synthesis, reagents are bound to a polymer support (solid-supported reagents), and any excess reagents or byproducts are removed by filtration or by using polymer-bound scavengers. durham.ac.uk, worktribe.com For instance, a key oxidative spirocyclization step to form a spirodienone intermediate was performed using a polymer-supported iodonium (B1229267) diacetate {PS-I(OAc)2}. durham.ac.uk Similarly, scavenger resins like Amberlyst 21 were used to neutralize acidic byproducts, and polymer-supported dimethylaminopyridine (PS-DMAP) was employed as a catalyst. durham.ac.uk This methodology not only enhances efficiency but also aligns with the principles of green chemistry by reducing solvent usage and waste generation. researchgate.net The entire synthesis of this compound and its unnatural enantiomer was accomplished using this multi-step sequence that required no conventional purification. durham.ac.uk, nih.gov

Table 2: Examples of Solid-Supported Reagents and Scavengers in this compound Synthesis

| Reagent/Scavenger | Function | Step/Reaction | Reference |

| PS-I(OAc)2 | Oxidizing Agent | Oxidative Spirocyclization | durham.ac.uk |

| Amberlyst 21 | Acid Scavenger | Free Base Formation | durham.ac.uk |

| PS-DMAP | Acylation Catalyst | Amide Coupling | durham.ac.uk |

| Amberlyst 15 | Catch and Release | Product Purification | durham.ac.uk |

Comparative Analysis of Synthetic Routes (Efficiency, Atom Economy, Stereoselectivity)

Several distinct strategies have been employed or proposed for the total synthesis of this compound and related alkaloids, each with its own set of advantages and disadvantages.

Intramolecular Oxidative Coupling: This is a biomimetic approach that mimics the proposed biosynthetic pathway to form the key quaternary carbon center. researchgate.net It involves the coupling of electron-rich aromatic rings. While it directly addresses the core challenge of the synthesis, yields and selectivity can be variable. researchgate.net, kyoto-u.ac.jp

Photocatalytic Radical Cyclization: This modern approach offers a novel, non-biomimetic pathway to the spirocyclic core under very mild conditions. nih.gov It demonstrates excellent stereoselectivity in the key cyclization step for related alkaloids. researchgate.net As a radical-based method, it provides an alternative to more common ionic cyclizations and can be highly efficient.

Table 3: Comparative Overview of Synthetic Strategies for Plicamine Scaffolds

| Strategy | Key Advantage(s) | Key Disadvantage(s) | Stereoselectivity | Reference |

| Intramolecular Oxidative Coupling | Biomimetic, direct | Can have variable yields | Dependent on substrate and conditions | researchgate.net, kyoto-u.ac.jp |

| Solid-Supported Synthesis | High practical efficiency, no chromatography | Requires synthesis of polymer-supported reagents | Demonstrated to be highly stereoselective | durham.ac.uk, kyoto-u.ac.jp |

| Photocatalytic Radical Cyclization | Mild conditions, novel reactivity | Applied to analogs, not this compound directly | Reported as highly stereoselective | nih.gov, researchgate.net |

| N-Acyliminium Ion Cyclization | Powerful C-C bond formation | Conceptual for plicamine total synthesis | Generally good potential for stereocontrol | su.ac.th, researchgate.net |

| Ring-Closing Metathesis (RCM) | Powerful for ring formation | Conceptual, olefin requires further steps | Dependent on catalyst and substrate | su.ac.th, nih.gov |

Chemical Modification and Derivatization Studies

Design Principles for Plicamine Analogues and Derivatives

The design of analogues and derivatives of (+)-Plicamine is guided by several strategic principles derived from medicinal chemistry and natural product synthesis. A key objective is to systematically probe the contributions of different structural motifs to the compound's biological activity. This involves the targeted modification of specific functional groups and regions of the molecular scaffold.

General principles for creating libraries of natural product-inspired compounds often involve the introduction of a wide range of substituents to explore chemical space thoroughly. This includes varying electronic properties with electron-donating and electron-withdrawing groups, modulating lipophilicity with hydrophobic and hydrophilic moieties, and altering steric bulk. nih.gov Furthermore, the incorporation of hydrogen bond donors and acceptors can significantly influence target binding. nih.gov

A prevalent strategy is late-stage diversification, where a common, complex intermediate—in this case, a derivative of the Plicamine core—is subjected to a variety of chemical transformations to generate a library of analogues. nih.gov This approach is efficient for rapidly exploring the SAR around a core scaffold. For Plicamine, this could involve modifications at the peripheral functional groups, such as the phenolic hydroxyl group or the methoxy (B1213986) group, as well as alterations to the dihydroisoquinolinone and tetrahydro-oxindole ring systems.

Another design consideration is the concept of "scaffold hopping," where the core structure is significantly altered while retaining key pharmacophoric features. The natural occurrence of secoplicamines, which possess a different skeletal framework from plicamines, suggests that variations in the core pentacyclic system could lead to novel bioactive compounds.

Synthetic Methodologies for Structural Diversification

The complex, spirocyclic structure of this compound presents a significant synthetic challenge. However, successful total syntheses have paved the way for the development of methodologies to create structural diversity. su.ac.thresearchgate.net These strategies can be broadly categorized into functional group interconversions and skeletal modifications.

Functional group interconversion involves the transformation of one functional group into another, enabling the synthesis of a variety of derivatives from a common precursor. su.ac.th Key reactions that can be employed for the diversification of the Plicamine scaffold include:

Palladium-Catalyzed Cross-Coupling Reactions: The aromatic rings of the Plicamine structure are amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide array of substituents, such as alkyl, aryl, and amino groups. The intramolecular palladium-catalyzed α-arylation has been a key step in constructing the B-ring of the Plicamine core. su.ac.th

Etherification and Esterification: The phenolic hydroxyl group is a prime site for modification. Etherification or esterification can be used to introduce different alkyl or acyl groups, which can modulate the compound's lipophilicity and ability to form hydrogen bonds.

N-Alkylation and N-Acylation: The secondary amine within the core structure can be targeted for alkylation or acylation to introduce various substituents, potentially influencing the compound's interaction with biological targets.

Demethylation and subsequent derivatization: The methoxy group on the C-ring can be demethylated to reveal a hydroxyl group, which can then be further functionalized.

Skeletal modification involves altering the core ring structure of this compound. This is a more challenging approach but can lead to the discovery of novel scaffolds with distinct biological profiles.

Ring-Closing Metathesis (RCM): RCM has been envisioned as a potential strategy in the synthesis of the Plicamine core, specifically for the formation of the D-ring. su.ac.th This powerful reaction could be adapted to create analogues with different ring sizes or conformations.

N-Acyliminium Ion Cyclization: This has also been a proposed method for the construction of the D-ring of Plicamine. su.ac.th By varying the precursors, this cyclization could potentially lead to alternative ring systems.

Spirocyclization Strategies: The synthesis of the spiro[isoindoline-pyrrolidine-dione] core, a key feature of Plicamine, has been a central focus of synthetic efforts. su.ac.th Exploring alternative spirocyclization reactions could yield novel skeletal frameworks.

Scaffold Hopping to Secoplicamine-type Structures: The isolation of secoplicamine alkaloids from Zephyranthes candida alongside plicamine derivatives highlights a natural example of scaffold diversity. researchgate.net These compounds feature a spiroatom connecting a cyclohexene (B86901) with a tetrahydroisoquinoline scaffold, a departure from the indolo[3,3a-c]isoquinoline framework of plicamine. researchgate.net Synthetic efforts could be directed towards intentionally accessing these alternative scaffolds.

Theoretical Implications of Structural Modifications on Bioactivity

The structural modifications of this compound and its analogues have significant implications for their biological activity, providing insights into the structure-activity relationship (SAR). Studies on naturally occurring and synthetic plicamine-type alkaloids have revealed key structural features that influence their cytotoxic and anti-inflammatory properties.

For instance, a study on plicamine alkaloids from Zephyranthes grandiflora identified new 4a-epi-plicamine-type compounds, zephyranthines A-C. nih.gov Of these, zephyranthines B and C demonstrated significant cytotoxic activities against six glioma cell lines, with IC50 values below 20 μM. nih.gov This suggests that the stereochemistry at the 4a position and the nature of the substituents play a crucial role in cytotoxicity.

Similarly, research on alkaloids from Zephyranthes candida has identified several plicamine derivatives with anti-acetylcholinesterase (AChE) and anti-inflammatory activities. researchgate.net The data indicates that specific substitutions on the plicamine scaffold are critical for these biological effects. For example, certain alkaloids exhibited potent AChE inhibitory activities with IC50 values as low as 0.48 μM. researchgate.net The anti-inflammatory activity also varied among the derivatives, with some compounds showing IC50 values in the range of 7.50 to 23.55 μM for the inhibition of nitric oxide production. researchgate.net

These findings imply that even minor modifications to the Plicamine structure can lead to substantial changes in biological activity and target selectivity. The presence and position of methoxy and hydroxyl groups, as well as the stereochemical configuration of the core structure, appear to be key determinants of the observed bioactivities. A systematic exploration of these structural variations is essential for the development of Plicamine-based therapeutic agents. The activity of these analogues appears to be highly dependent on the nature and position of substituents on the aromatic rings and the core heterocyclic system.

Data on Plicamine Analogues

The following tables summarize the reported biological activities of various plicamine analogues.

Table 1: Cytotoxic Activity of Plicamine Analogues Against Glioma Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Zephyranthine B | CHG-5 | < 20 |

| SH-SY5Y | < 20 | |

| SHG-44 | < 20 | |

| U251 | < 20 | |

| U343 | < 20 | |

| GL15 | < 20 | |

| Zephyranthine C | CHG-5 | < 20 |

| SH-SY5Y | < 20 | |

| SHG-44 | < 20 | |

| U251 | < 20 | |

| U343 | < 20 | |

| GL15 | < 20 |

Data sourced from Yang et al., J Asian Nat Prod Res, 2021. nih.gov

Table 2: Anti-Acetylcholinesterase and Anti-inflammatory Activities of Plicamine and Related Alkaloids

| Compound Number (as per source) | Anti-Acetylcholinesterase Activity (IC50, μM) | Anti-inflammatory Activity (IC50, μM) |

|---|---|---|

| 3 | 0.48 - 168.7 | Not Reported |

| 10 | Not Reported | 7.50 - 23.55 |

| 11 | Not Reported | 7.50 - 23.55 |

| 12 | 0.48 - 168.7 | 7.50 - 23.55 |

| 13 | 0.48 - 168.7 | Not Reported |

| 14 | 0.48 - 168.7 | 7.50 - 23.55 |

| 16 | Not Reported | 7.50 - 23.55 |

| 18 | 0.48 - 168.7 | Not Reported |

| 19 | 0.48 - 168.7 | Not Reported |

| 20 | 0.48 - 168.7 | Not Reported |

| 21 | 0.48 - 168.7 | Not Reported |

Data sourced from a study on alkaloids from Zephyranthes candida. researchgate.net

Biological Activities and Mechanistic Investigations

Anti-inflammatory Modulations

(+)-Plicamine and its structural analogues have demonstrated notable anti-inflammatory properties in various in vitro models. These activities are primarily attributed to their ability to modulate key pathways involved in the inflammatory response, such as the production of nitric oxide and the activity of cyclooxygenase enzymes.

Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production

A key indicator of the anti-inflammatory potential of this compound is its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS). su.ac.thsu.ac.th Overproduction of NO is a hallmark of inflammatory conditions, and its inhibition is a target for anti-inflammatory therapies.

Research on alkaloids isolated from Zephyranthes candida and Zephyranthes grandiflora has provided specific data on this activity. While data for this compound itself is not extensively detailed in some studies, several of its close analogues, including plicamine- and secoplicamine-type alkaloids, have been evaluated. For instance, compounds isolated from Z. candida showed in vitro anti-inflammatory activities with IC₅₀ values ranging from 7.50 to 23.55 μM. acs.orgcapes.gov.br Similarly, new 4a-epi-plicamine-type alkaloids, zephygranditines A and B, from Z. grandiflora displayed anti-inflammatory activity by inhibiting NO production. researchgate.netnih.gov

Table 1: Inhibition of NO Production by Plicamine Analogues This table is interactive. You can sort and filter the data.

| Compound | Source Organism | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Zephygranditine A (4a-epi-plicamine type) | Zephyranthes grandiflora | Data indicates activity | researchgate.netnih.gov |

| Zephygranditine B (4a-epi-plicamine type) | Zephyranthes grandiflora | Data indicates activity | researchgate.netnih.gov |

| Plicamine Analogue (Compound 10) | Zephyranthes candida | 23.55 | acs.orgcapes.gov.br |

| Plicamine Analogue (Compound 11) | Zephyranthes candida | 13.90 | acs.orgcapes.gov.br |

| Plicamine Analogue (Compound 12) | Zephyranthes candida | 10.12 | acs.orgcapes.gov.br |

| Plicamine Analogue (Compound 14) | Zephyranthes candida | 14.50 | acs.orgcapes.gov.br |

| Secoplicamine Analogue (Compound 16) | Zephyranthes candida | 7.50 | acs.orgcapes.gov.br |

Effects on Cyclooxygenase (COX-1/COX-2) Pathways

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the formation of prostaglandins. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and primarily associated with inflammation. clevelandclinic.orgwikipedia.orggoodrx.com Inhibition of COX-2 is a key strategy for many anti-inflammatory drugs.

Cholinesterase Inhibition Profiles

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating neurotransmission by hydrolyzing the neurotransmitter acetylcholine (B1216132). wikipedia.org The inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. csic.esmdpi.com Amaryllidaceae alkaloids are well-known for their cholinesterase-inhibiting properties. mdpi.com

Acetylcholinesterase (AChE) Inhibitory Activity

Research has identified several plicamine analogues as inhibitors of acetylcholinesterase. A study on alkaloids from Zephyranthes candida revealed that specific plicamine-type compounds exhibited significant anti-AChE activity. acs.orgnih.gov These findings highlight the potential of the plicamine scaffold in the development of new AChE inhibitors.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Plicamine Analogues This table is interactive. You can sort and filter the data.

| Compound | Source Organism | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Plicamine Analogue (Compound 12) | Zephyranthes candida | 168.7 | acs.orgcapes.gov.brnih.gov |

| Plicamine Analogue (Compound 13) | Zephyranthes candida | 11.2 | acs.orgcapes.gov.brnih.gov |

| Plicamine Analogue (Compound 14) | Zephyranthes candida | 14.3 | acs.orgcapes.gov.brnih.gov |

Butyrylcholinesterase (BChE) Inhibitory Activity

While AChE is the primary target in the brain, BChE also plays a role in acetylcholine metabolism, and its significance increases in the later stages of Alzheimer's disease. csic.es Investigations into the BChE inhibitory potential of plicamine-related compounds have been conducted. For example, norbelladine (B1215549), a biogenetic precursor to plicamine-type alkaloids, and its derivatives have shown BChE inhibitory activity, with IC₅₀ values ranging from 26.1 to 91.6 μM. researchgate.net Alkaloid extracts from Hieronymiella peruviana, which contain various Amaryllidaceae alkaloids, also demonstrated moderate BChE inhibition. colab.ws However, specific data for this compound or its immediate analogues on BChE inhibition is less commonly reported compared to AChE inhibition.

Cytotoxic and Antiproliferative Studies (In Vitro)

The cytotoxic and antiproliferative potential of this compound and its analogues against various cancer cell lines has been a subject of significant research. dntb.gov.ua These in vitro studies provide foundational knowledge on the potential of these alkaloids as anticancer agents.

Phytochemical investigations of Zephyranthes grandiflora led to the isolation of new 4a-epi-plicamine-type alkaloids, namely zephyranthines A-C. nih.govtandfonline.com Two of these compounds, zephyranthines B and C, showed significant cytotoxic activities against a panel of six human glioma cell lines, with IC₅₀ values below 20 μM. nih.govtandfonline.com Another study on the same plant species identified different 4a-epi-plicamine alkaloids, zephygranditines A-C, which exhibited cytotoxic activity against seven malignant melanoma cell lines, also with IC₅₀ values under 20 μM. researchgate.netnih.gov Furthermore, plicamine-type alkaloids isolated from the bulbs of Hymenocallis littoralis were screened for their antiproliferative effects against four human tumor cell lines (HepG2, HeLa, SPC-A-1, and FaDu), with some compounds showing potent cytotoxicity. nih.govresearchgate.net

Table 3: In Vitro Cytotoxic/Antiproliferative Activity of Plicamine Analogues This table is interactive. You can sort and filter the data.

| Compound/Alkaloid Type | Source Organism | Tested Cell Lines | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Zephyranthine B (4a-epi-plicamine type) | Zephyranthes grandiflora | CHG-5, SH-SY5Y, SHG-44, U251, U343, GL15 (Glioma) | < 20 | nih.govtandfonline.com |

| Zephyranthine C (4a-epi-plicamine type) | Zephyranthes grandiflora | CHG-5, SH-SY5Y, SHG-44, U251, U343, GL15 (Glioma) | < 20 | nih.govtandfonline.com |

| Zephygranditine A (4a-epi-plicamine type) | Zephyranthes grandiflora | Malignant Melanoma (7 lines) | < 20 | researchgate.netnih.gov |

| Zephygranditine B (4a-epi-plicamine type) | Zephyranthes grandiflora | Malignant Melanoma (7 lines) | < 20 | researchgate.netnih.gov |

| Zephygranditine C (4a-epi-plicamine type) | Zephyranthes grandiflora | Malignant Melanoma (7 lines) | < 20 | researchgate.netnih.gov |

| Plicamine-type alkaloids | Hymenocallis littoralis | HepG2, HeLa, SPC-A-1, FaDu | Potent activity noted | nih.govresearchgate.net |

Efficacy against Malignant Melanoma Cell Lines

Recent phytochemical investigations have highlighted the cytotoxic potential of plicamine-type alkaloids against various cancer cell lines. nih.govresearchgate.net Specifically, new 4a-epi-plicamine-type alkaloids, including zephygranditines A-C, isolated from Zephyranthes grandiflora, have demonstrated notable cytotoxic activity against malignant melanoma cell lines. nih.govresearchgate.net

In one study, alkaloids, referred to as 1-3 in the study, exhibited cytotoxic activity against all seven tested malignant melanoma cell lines, with IC50 values below 20 μM. nih.govresearchgate.net This suggests a broad-spectrum efficacy against this type of cancer. The specific cell lines used in these comprehensive screenings often include well-established models like A375 and SK-MEL-28, which are standard in melanoma research. mdpi.comnih.gov

Below is a data table summarizing the efficacy of related plicamine-type alkaloids against malignant melanoma cell lines.

| Compound/Extract | Cell Line(s) | IC50 Value | Source |

| Zephygranditines A-C (1-3) | 7 Malignant Melanoma Cell Lines | <20 μM | nih.govresearchgate.net |

Activity against Glioma Cell Lines

The cytotoxic effects of plicamine-related alkaloids extend to glioma cell lines. researchgate.net Research on extracts from Zephyranthes grandiflora has led to the isolation of new 4a-epi-plicamine-type alkaloids, namely zephyranthines A-C. researchgate.net

These compounds were evaluated for their cytotoxic activities against a panel of six glioma cell lines: CHG-5, SH-SY5Y, SHG-44, U251, U343, and GL15. researchgate.net Among the tested alkaloids, zephyranthines B and C demonstrated significant cytotoxic activities against all the glioma cell lines, with IC50 values consistently below 20 μM. researchgate.net This indicates a potent anti-glioma potential for these specific plicamine derivatives. The use of multiple cell lines, such as U251 and U87MG, is crucial in glioma research to account for the heterogeneity of this cancer. frontiersin.orgnih.gov

The following table presents the findings on the anti-glioma activity of these alkaloids.

| Compound/Extract | Glioma Cell Lines | IC50 Value | Source |

| Zephyranthine B | CHG-5, SH-SY5Y, SHG-44, U251, U343, GL15 | <20 μM | researchgate.net |

| Zephyranthine C | CHG-5, SH-SY5Y, SHG-44, U251, U343, GL15 | <20 μM | researchgate.net |

Investigation of Cell Death Mechanisms (e.g., Paraptosis Induction)

While the precise cell death mechanism induced by this compound itself is not extensively detailed in the provided context, related Amaryllidaceae alkaloids have been shown to induce a form of regulated cell death known as paraptosis. scielo.org.mx Paraptosis is morphologically distinct from apoptosis and is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria. uni-regensburg.denih.gov

This alternative cell death pathway is gaining attention as a therapeutic strategy, especially for apoptosis-resistant cancers. uni-regensburg.deresearchgate.net The induction of paraptosis is often linked to ER stress, calcium overload, and the production of reactive oxygen species (ROS). uni-regensburg.deresearchgate.netmdpi.com For instance, the alkaloid candimine, structurally related to the plicamine family, has been reported to induce cell death in Trichomonas vaginalis through a paraptosis-like mechanism. scielo.org.mx This process can be triggered by the activation of specific signaling pathways, including those involving mitogen-activated protein kinases (MAPKs). researchgate.netmdpi.com In some glioma cell models, paraptosis has been initiated through the activation of large potassium (BK) channels, leading to ionic dysregulation and cell swelling. nih.gov

Other Reported Biological Activities (e.g., Anti-protozoan, Protein Function Modulation)

Beyond its anticancer properties, the broader family of Amaryllidaceae alkaloids, to which plicamine belongs, exhibits a range of other biological activities.

Anti-protozoan Activity: Several alkaloids from this family have demonstrated anti-protozoan effects. scielo.org.mxmdpi.com For example, lycorine (B1675740) shows activity against various protozoan parasites. scielo.org.mx While direct studies on this compound's anti-protozoan action are not specified, the activity of related compounds suggests this as a potential area for investigation. scielo.org.mxmdpi.com Anti-protozoal agents act by destroying or inhibiting the growth and reproduction of protozoa. rxlist.com

Protein Function Modulation: Alkaloids can modulate the function of various proteins, which is a key aspect of their biological effects. numberanalytics.comnih.govnih.govelifesciences.org For instance, some Amaryllidaceae alkaloids are known to inhibit acetylcholinesterase (AChE). mdpi.comcabidigitallibrary.org Plicamine-type alkaloids have been noted to exhibit weak AChE inhibition. mdpi.com This modulation of protein function is critical to the diverse therapeutic and biological actions observed within this chemical class. numberanalytics.comnih.govnih.govelifesciences.org

Structure-Activity Relationship (SAR) Analysis of Biological Profiles

Correlation of Specific Structural Elements with Observed Bioactivities

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. oncodesign-services.comcollaborativedrug.com For Amaryllidaceae alkaloids, specific structural features are correlated with their cytotoxic and other biological effects.

In the case of plicamine-type alkaloids, the presence and orientation of hydroxyl and methoxyl groups on the alkaloid skeleton can significantly impact activity. While detailed SAR for this compound itself is not extensively covered, studies on related compounds provide insights. For instance, within the broader Amaryllidaceae alkaloid family, the presence of free hydroxyl groups at certain positions can be essential for activities like anti-cholinesterase effects. mdpi.com The structural arrangement of the plicamine skeleton itself is a key determinant of its cytotoxic potential. unibo.itresearchgate.net

Computational and Theoretical Approaches to SAR Modeling

Computational and theoretical methods are increasingly used to model and predict the biological activities of chemical compounds, aiding in drug discovery and development. mdpi.comnih.govmdpi.com These approaches include quantitative structure-activity relationship (QSAR) modeling, molecular docking, and machine learning algorithms. oncodesign-services.commdpi.comnih.gov

For Amaryllidaceae alkaloids, molecular modeling studies have been employed to understand their interactions with biological targets, such as enzymes. researchgate.net For example, docking studies and molecular dynamics simulations have been used to investigate the binding of these alkaloids to butyrylcholinesterase. researchgate.net Such computational models help in predicting the activity of new derivatives and in rationalizing the observed SAR, thereby guiding the synthesis of more potent and selective compounds. nih.govnih.gov

Advanced Analytical Methodologies in + Plicamine Research

Challenges in the Comprehensive Analytical Characterization of Complex Amaryllidaceae Alkaloids

The Amaryllidaceae family is renowned for its rich diversity of alkaloids, known as Amaryllidaceae alkaloids (AAs). These compounds, derived from phenylalanine and tyrosine, exhibit a wide array of significant biological activities, including anticancer, antiviral, and acetylcholinesterase inhibitory properties oup.comsemanticscholar.orgub.edu. While their therapeutic potential is substantial, the comprehensive analytical characterization of these complex molecules presents numerous challenges. These difficulties stem from the intricate structures, low natural abundance, presence of numerous isomers, and complex matrices in which they are found oup.comnih.govchromatographyonline.com.

Structural Complexity and Isomerism

Amaryllidaceae alkaloids are characterized by diverse and complex molecular skeletons, often featuring multiple chiral centers rsc.org. This inherent structural complexity means that many AAs exist as isomers, including enantiomers and diastereomers rsc.orgnih.govpensoft.netresearchgate.net. For instance, (+)-Plicamine, like many other AAs, possesses chiral centers, making its separation from potential enantiomers or diastereomers a significant analytical hurdle mdpi.comacs.orgsu.ac.th. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) are essential for resolving these stereoisomers, but achieving complete separation and accurate quantification can be challenging due to subtle differences in their physicochemical properties pensoft.netresearchgate.netmdpi.compensoft.net. The precise determination of absolute configuration often requires advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) coupled with techniques such as Circular Dichroism (CD) spectroscopy mdpi.com.

Low Abundance and Matrix Effects

Many AAs are present in plant tissues at very low concentrations, often in the nanogram or picogram range nih.govmdpi.com. This low abundance necessitates highly sensitive analytical methods for their detection and quantification. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed due to their sensitivity and ability to provide structural information semanticscholar.orgnih.govmdpi.comscielo.brpcom.edu. However, the complex biological matrices from which these alkaloids are extracted (e.g., plant bulbs, leaves) contain a multitude of other compounds, such as lipids, carbohydrates, and other secondary metabolites. These co-extracted substances can interfere with the analytical process, leading to matrix effects, primarily ion suppression or enhancement in mass spectrometry chromatographyonline.comnih.govmdpi.com. These effects can significantly impact the accuracy and reliability of quantification, requiring careful method development and the use of matrix-matched standards or internal standards for compensation nih.govmdpi.com.

Separation and Identification Challenges

The structural similarity among many AAs further complicates their separation and identification. Chromatographic techniques, such as HPLC, are crucial for separating these compounds. However, achieving baseline separation of closely related alkaloids can be difficult, often requiring optimization of stationary phases, mobile phases, and gradient elution profiles nih.govmdpi.comresearchgate.net. For example, differentiating between crinane- and tazettine-type alkaloids relies on characteristic fragmentation patterns observed in tandem mass spectrometry (MS/MS) researchgate.netnih.gov.

NMR spectroscopy is indispensable for structural elucidation, providing detailed information about molecular connectivity and stereochemistry semanticscholar.orgscielo.brnih.gov. However, the interpretation of NMR spectra can be challenging, especially for complex mixtures or when dealing with compounds that exhibit similar spectral features mdpi.com. Techniques like Diffusion Ordered Spectroscopy (DOSY) have been explored to improve resolution in complex mixtures, but their application to alkaloid mixtures can still be limited by the inherent similarity of the analytes mdpi.comresearchgate.net. Furthermore, the identification of novel AAs requires comprehensive spectroscopic data, including high-resolution mass spectrometry (HRMS) and multi-dimensional NMR experiments, which can be time-consuming and resource-intensive mdpi.com.

Future Research Directions and Theoretical Challenges

Further Elucidation of Undefined Biosynthetic Steps

The biosynthesis of Amaryllidaceae alkaloids (AAs), including (+)-Plicamine, is a complex process that is not yet fully understood. While precursor molecules like phenylalanine and tyrosine, and intermediates such as norbelladine (B1215549) and 4′-O-methylnorbelladine, have been identified researchgate.netnih.govnih.govresearchgate.net, the precise enzymatic steps, regioselectivity, and stereochemical control mechanisms leading to the unique pentacyclic structure of this compound remain areas requiring significant elucidation. The formation of its characteristic 6,6-spirocyclic core and the specific cyclization events present theoretical challenges. Future research should focus on identifying the specific enzymes involved in these key transformations, characterizing their catalytic mechanisms, and mapping the complete biosynthetic pathway. This understanding is crucial for potential metabolic engineering efforts and for gaining a deeper appreciation of natural product biosynthesis researchgate.netresearchgate.netmdpi.com.

Development of Novel and More Efficient Synthetic Methodologies

The total synthesis of this compound has been achieved through various elegant strategies, often employing solid-supported reagents or novel catalytic methods su.ac.thcapes.gov.brnih.govdurham.ac.ukacs.org. These syntheses highlight the compound's structural complexity and the ingenuity required for its construction. However, challenges persist in developing routes that are highly convergent, atom-economical, and stereoselective, particularly for the direct synthesis of the (+)-enantiomer with high enantiopurity. Future research should aim to develop more efficient synthetic methodologies, potentially incorporating cascade reactions, photocatalysis kyoto-u.ac.jp, or advanced palladium-catalyzed transformations rsc.org to reduce the number of steps, improve yields, and minimize waste. Exploring non-biomimetic approaches that offer unique disconnections or employ novel cyclization strategies could also lead to significant advancements in accessing this compound and its analogues.

Table 1: Key Synthetic Approaches to this compound

| Approach/Methodology | Key Features / Starting Materials | Notable Aspects |

| Ley et al. Synthesis | Solid-supported reagents and scavengers; L-4-hydrohyphenylglycine | Avoids conventional purification, multi-step sequence. |

| Miranda & Mijangos Synthesis | Palladium-catalyzed α-arylation; L-asparagine as chiral starting material; potential for spirocyclization | Focus on constructing the B-ring of plicamine; explores different cyclization pathways. |

| Photocatalytic Reductive Radical ipso-Cyclization | Non-biomimetic strategy; visible-light-mediated photoredox catalysis | Stereoselective construction of the B-ring and 6,6-spirocyclic core. |

| Polymer-supported reagents and scavengers (Baxendale) | Divergent approach; L-4-hydroxyphenylglycine | Synthesis of (+)-Plicane and (−)-Obliquine; use of polymer-supported reagents and scavengers. |

| Palladium-catalyzed post-Ugi arylative dearomatization | Ugi reaction; cascade reaction | Development of plicamine analogues; efficient strategies for synthesis. |

Deeper Exploration of Molecular Mechanisms of Biological Action

This compound and related alkaloids have demonstrated a range of biological activities, including anti-inflammatory effects (inhibition of LPS-induced nitric oxide production) and acetylcholinesterase (AChE) inhibition nih.govsu.ac.thmdpi.comresearchgate.netresearchgate.net. Some plicamine-type alkaloids have also shown cytotoxic and anti-inflammatory properties mdpi.comresearchgate.netmdpi.com. However, the precise molecular targets, downstream signaling pathways, and the detailed mechanisms by which this compound exerts these effects are not fully elucidated. Future research should focus on identifying specific protein targets, enzyme interactions, and cellular pathways modulated by this compound. Investigating its potential in other therapeutic areas, such as antiviral or anticancer applications, based on the broad activities observed in the Amaryllidaceae alkaloid family researchgate.netrsc.org, warrants further detailed study.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing (+)-Plicamine, and how can reproducibility be ensured?

- Methodological Answer : Synthesis protocols should detail reaction parameters (temperature, solvent systems, catalysts), purification steps (e.g., column chromatography conditions), and spectroscopic validation (NMR, MS, HPLC). Avoid omitting "common" steps (e.g., drying solvents) if they impact yield or purity. Reproducibility requires explicit documentation of equipment specifications (e.g., NMR frequency, HPLC column type) and reagent sources (vendor, batch number) .

- Data Example : Include a table comparing yields under varying conditions (e.g., solvent polarity, reaction time) to identify optimal parameters.

Q. How can researchers formulate a focused research question on this compound’s bioactivity?

- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome). For example:

- Population: Specific cell lines or enzyme targets.

- Intervention: Dose-dependent effects of this compound.

- Comparison: Bioactivity vs. known analogues (e.g., galantamine).

- Outcome: IC50 values or binding affinity metrics.

Ground questions in literature gaps (e.g., unresolved mechanisms of action) .

Q. What are the critical steps for validating the purity and identity of this compound in novel syntheses?

- Methodological Answer : Combine spectroscopic data (1H/13C NMR, IR) with chromatographic methods (HPLC purity ≥95%). For novel derivatives, include X-ray crystallography or advanced MS/MS fragmentation. Cross-validate with literature melting points or optical rotation values .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological efficacy across studies be systematically resolved?

- Methodological Answer : Conduct a contradiction analysis by:

- Comparing experimental variables (e.g., assay type: in vitro vs. in vivo).

- Replicating studies with standardized protocols (e.g., uniform cell lines, buffer conditions).

- Applying meta-analytical tools to assess heterogeneity (e.g., I² statistic).

- Example: Discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .

Q. What strategies are effective for integrating this compound into interdisciplinary studies (e.g., neurochemistry + computational modeling)?

- Methodological Answer :

- Experimental Design : Pair in vitro binding assays with molecular dynamics simulations to predict binding poses.

- Data Integration : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate structural motifs with activity.

- Collaboration Frameworks : Define roles for wet-lab and dry-lab teams, ensuring alignment in milestones (e.g., synthesis timelines vs. simulation batches) .

Q. How should researchers address ethical challenges in this compound’s in vivo studies?

- Methodological Answer :

- Ethical Approval : Follow institutional guidelines for animal welfare (e.g., ARRIVE 2.0) or human tissue use.

- Risk Mitigation : Preclinical toxicity screening (e.g., acute toxicity in rodents) to justify dosing.

- Transparency : Disclose conflicts of interest (e.g., funding from bioactive alkaloid research consortia) .

Q. What advanced analytical techniques are recommended for resolving this compound’s stereochemical complexity in natural extracts?

- Methodological Answer :

- Chiral Separation : Use HPLC with chiral stationary phases (e.g., amylose-based columns).

- Spectroscopic Confirmation : NOESY NMR or electronic circular dichroism (ECD) to assign absolute configuration.

- Case Study : Compare retention times and spectral data with synthetic enantiomers to confirm natural abundance .

Guidance for Data Presentation and Publication

Q. How can complex structure-activity relationship (SAR) data for this compound derivatives be visualized effectively?

- Methodological Answer :

- Tables : Include key parameters (e.g., substituent groups, IC50, logP) with statistical significance (p-values).

- Figures : Use color-coded heatmaps for bioactivity trends or 3D molecular docking diagrams. Avoid overcrowding; limit chemical structures to 2–3 per graphic .

Q. What are the best practices for addressing peer review critiques on this compound’s mechanistic hypotheses?

- Methodological Answer :

- Replication : Provide raw data (e.g., NMR spectra, dose-response curves) in supplementary materials.

- Statistical Robustness : Re-analyze data with alternative methods (e.g., non-parametric tests if normality assumptions fail).

- Literature Context : Compare findings with conflicting studies, highlighting methodological distinctions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.